SF1126 (CAS 936487-67-1) is a water-soluble, RGDS-peptide conjugated prodrug of the pan-PI3K inhibitor LY294002. Designed specifically to overcome the severe pharmacokinetic and solubility limitations of its parent molecule, SF1126 selectively binds to αvβ3 and α5β1 integrins expressed on tumor vasculature. Upon localization, it hydrolyzes at physiologic pH to release the active LY294002 moiety, enabling sustained inhibition of all Class I PI3K isoforms, mTOR, and BRD4. This structural modification transforms a historically in-vitro-restricted tool compound into a processable, translation-ready asset for in vivo oncology and angiogenesis models [1].
Procurement of the parent compound, LY294002, is a common point of failure for laboratories transitioning from in vitro assays to systemic in vivo models. LY294002 possesses extremely poor aqueous solubility (approximately 200 µM) and a short plasma half-life, necessitating the use of organic solvents like DMSO that confound systemic administration and cause vehicle-related toxicity [1]. Furthermore, substituting SF1126 with non-targeted prodrug analogs (such as RADS-conjugated variants) fails to achieve the requisite tumor compartment accumulation, resulting in significantly diminished pharmacodynamic knockdown of the PI3K/AKT axis[1]. Consequently, SF1126 is required when aqueous formulation compatibility and targeted vascular delivery are necessary for experimental reproducibility.
The parent compound LY294002 is limited by an aqueous solubility of ~200 µM and a cLogP of +2.6, making it unviable for systemic in vivo dosing without harsh co-solvents. By conjugating LY294002 to an RGDS tetra-peptide, SF1126 achieves high water solubility, allowing for direct dissolution in aqueous buffers. This structural modification extends the active moiety's half-life to >1 hour at physiologic pH, enabling systemic administration in murine models without vehicle-induced toxicity [1].
| Evidence Dimension | Aqueous solubility and systemic half-life |
| Target Compound Data | SF1126: Highly water-soluble, systemic half-life > 1 hour |
| Comparator Or Baseline | LY294002: ~200 µM solubility, unmeasurable half-life due to rapid clearance and toxicity |
| Quantified Difference | Transformation from insoluble to fully aqueous-compatible; extended half-life > 1 hr |
| Conditions | Physiologic pH 7.0, systemic administration in murine models |
Allows researchers to bypass complex, toxic lipid or DMSO-based formulations, ensuring clean and reproducible in vivo dosing.
To isolate the effect of the RGDS targeting sequence, SF1126 was compared directly against SF1326, a false RADS-targeted prodrug control. In U87MG and PC3 tumor xenograft models, SF1126 reduced tumor growth by 76%, whereas the non-targeted SF1326 achieved only a 23% reduction. This demonstrates that the RGDS moiety is actively required for accumulating the active PI3K inhibitor within the tumor compartment via αvβ3/α5β1 integrin binding [1].
| Evidence Dimension | In vivo tumor growth reduction |
| Target Compound Data | SF1126 (RGDS-conjugated): 76% reduction |
| Comparator Or Baseline | SF1326 (RADS-conjugated control): 23% reduction |
| Quantified Difference | 3.3-fold greater tumor growth inhibition for the specifically targeted prodrug |
| Conditions | U87MG and PC3 subcutaneous xenograft murine models |
Proves that procurement of the specific RGDS-conjugated form is essential for maximizing localized efficacy and minimizing off-target systemic exposure.
Beyond direct tumor cell cytotoxicity, SF1126 exerts quantifiable effects on the tumor stromal compartment. In xenograft models, quantitative analysis of CD31-positive microvessel density (MVD) revealed a 72% decrease in tumors treated with SF1126 compared to vehicle controls. This antiangiogenic activity correlates directly with the blockade of HIF-1α–VEGF signaling, establishing SF1126 as a dual-action agent[1].
| Evidence Dimension | Tumor microvessel density (MVD) |
| Target Compound Data | SF1126: 72% decrease in MVD |
| Comparator Or Baseline | Vehicle control: Baseline MVD (0% decrease) |
| Quantified Difference | 72% reduction in angiogenesis markers |
| Conditions | CD31 immunostaining in whole tumor sections of subcutaneous xenografts |
Provides a validated, quantifiable benchmark for researchers screening for vascular-targeted kinase inhibitors.
Because the parent compound LY294002 cannot be reliably administered systemically due to insolubility, SF1126 is the mandatory procurement choice for translating PI3K/AKT/mTOR inhibition studies into murine xenograft or orthotopic models. Its aqueous solubility ensures accurate dosing and prevents vehicle-related artifacts [1].
SF1126 serves as an established positive control for laboratories developing novel peptide-drug conjugates. Its well-documented reliance on the RGDS sequence to bind αvβ3/α5β1 integrins provides a validated baseline for evaluating the tumor-homing efficiency of new vascular-targeted delivery systems [1].
For research programs requiring simultaneous targeting of tumor cell proliferation and stromal angiogenesis, SF1126 provides a single-molecule solution. Its proven ability to reduce microvessel density by 72% makes it an ideal reference compound for evaluating HIF-1α/VEGF axis blockade in solid tumors[1].